molecular formula C20H24N2O2S B444940 (3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE

(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE

Cat. No.: B444940
M. Wt: 356.5g/mol
InChI Key: XZXATZXFYMGKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzoyl chloride with 4-(4-methylsulfanylbenzyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHOXYPHENYL){4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups and the presence of both a piperazine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5g/mol

IUPAC Name

(3-methoxyphenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O2S/c1-24-18-5-3-4-17(14-18)20(23)22-12-10-21(11-13-22)15-16-6-8-19(25-2)9-7-16/h3-9,14H,10-13,15H2,1-2H3

InChI Key

XZXATZXFYMGKCI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC

Origin of Product

United States

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